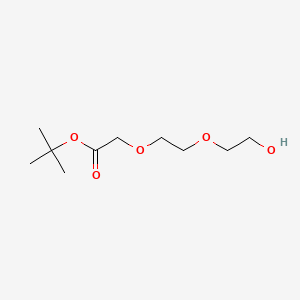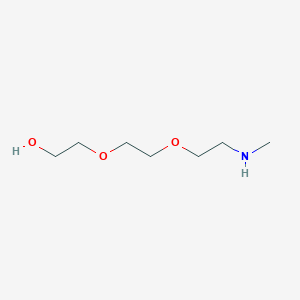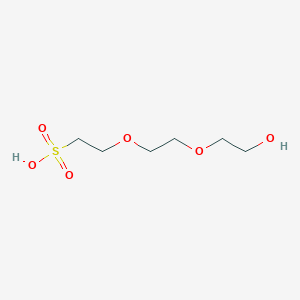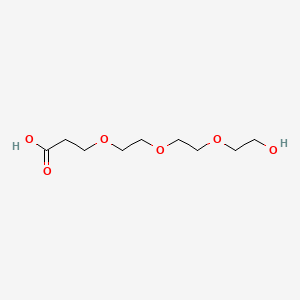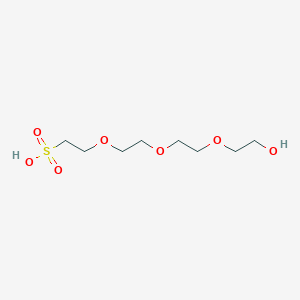
Disodium phenylthiocarbamoylmethylenediphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FR-78844 is a potent and orally active bone resorption inhibitor. It has shown potential in the research of diabetes-associated osteopenia, a condition characterized by reduced bone mineral density. The compound is known for its ability to attenuate the decrease of metaphyseal bone mineral density in animal models, specifically in streptozotocin-induced diabetic rats .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for FR-78844 are not extensively detailed in the available literature. the compound’s molecular formula is C8H9NNa2O6P2S, and its molecular weight is 355.15 g/mol . Industrial production methods typically involve the synthesis of the compound under controlled conditions to ensure purity and efficacy. The exact synthetic pathways and industrial production methods would require access to proprietary or detailed scientific publications.
Analyse Chemischer Reaktionen
FR-78844 undergoes various chemical reactions, including:
Oxidation and Reduction: The compound’s structure suggests it may participate in redox reactions, although specific details are not provided.
Substitution Reactions: Given its functional groups, FR-78844 can undergo substitution reactions, particularly involving its phosphorus and sulfur atoms.
Common Reagents and Conditions: Typical reagents for these reactions would include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions would vary based on the desired reaction pathway.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. Detailed reaction mechanisms and products would require further experimental data.
Wissenschaftliche Forschungsanwendungen
FR-78844 has several scientific research applications, including:
Chemistry: It is used as a model compound to study bone resorption inhibition and related chemical pathways.
Biology: The compound is utilized in biological studies to understand its effects on bone mineral density and its potential therapeutic applications.
Medicine: FR-78844 is researched for its potential in treating conditions like diabetes-associated osteopenia.
Industry: The compound’s properties make it a candidate for developing new therapeutic agents targeting bone resorption and related conditions.
Wirkmechanismus
FR-78844 exerts its effects by inhibiting bone resorption. The exact molecular targets and pathways involved are not fully detailed in the available literature. it is known to significantly attenuate the decrease of metaphyseal bone mineral density in animal models, suggesting its action on bone resorption pathways . Further research is needed to elucidate the precise mechanism of action and molecular targets.
Vergleich Mit ähnlichen Verbindungen
FR-78844 can be compared with other bone resorption inhibitors. Similar compounds include:
Alendronate: A bisphosphonate that inhibits bone resorption by osteoclasts.
Risedronate: Another bisphosphonate with similar mechanisms of action.
Zoledronic Acid: A potent bisphosphonate used in treating various bone diseases.
FR-78844 is unique in its specific application for diabetes-associated osteopenia, whereas the other compounds are more broadly used for various bone resorption conditions. The uniqueness of FR-78844 lies in its potential for targeted therapeutic applications in diabetic patients .
Eigenschaften
CAS-Nummer |
112856-39-0 |
|---|---|
Molekularformel |
C8H9NNa2O6P2S |
Molekulargewicht |
355.15 g/mol |
IUPAC-Name |
disodium;[2-anilino-1-[hydroxy(oxido)phosphoryl]-2-sulfanylideneethyl]-hydroxyphosphinate |
InChI |
InChI=1S/C8H11NO6P2S.2Na/c10-16(11,12)8(17(13,14)15)7(18)9-6-4-2-1-3-5-6;;/h1-5,8H,(H,9,18)(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2 |
InChI-Schlüssel |
KTGBYROLTNECAS-UHFFFAOYSA-L |
Isomerische SMILES |
C1=CC=C(C=C1)N=C(C(P(=O)(O)[O-])P(=O)(O)[O-])S.[Na+].[Na+] |
SMILES |
C1=CC=C(C=C1)NC(=S)C(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)C(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
Aussehen |
Solid powder |
Andere CAS-Nummern |
112856-39-0 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
disodium phenylthiocarbamoylmethylenediphosphonate FR 78844 FR-78844 FR78844 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



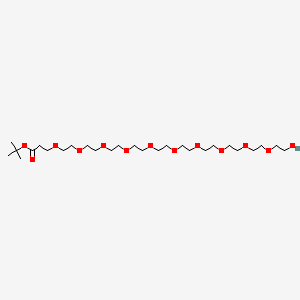
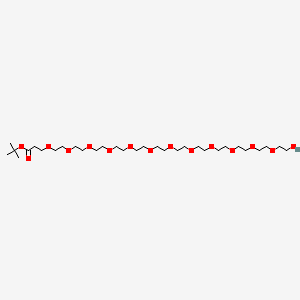
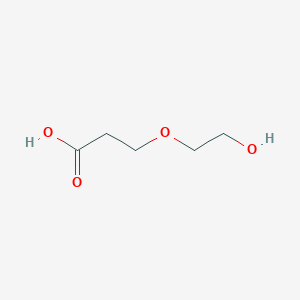
![2-[2-(Methylamino)ethoxy]ethan-1-ol](/img/structure/B1673961.png)
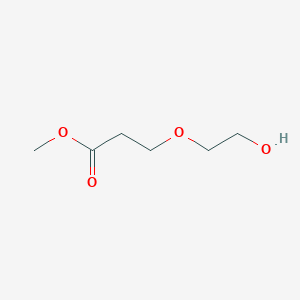

![[2-(2-Hydroxyethoxy)ethoxy]acetic Acid](/img/structure/B1673964.png)
